
(S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine typically involves the reaction of (2S)-2-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
化学反応の分析
Types of Reactions: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carbonyl compounds.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate is widely used as a protecting group in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis processes .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a probe in NMR studies to investigate macromolecular complexes .
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new therapeutic targets.
Industry: In industrial applications, (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a protecting group makes it valuable in the production of complex molecules.
作用機序
The mechanism of action of (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
類似化合物との比較
tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: This compound is used for the direct alkylation of indole derivatives and has similar protecting group properties.
tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. These properties make it particularly useful in selective protection and modification of molecules in synthetic chemistry.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
tert-butyl (2S)-2-ethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChIキー |
JWPIUFHZDRAHKC-VIFPVBQESA-N |
異性体SMILES |
CC[C@H]1CCCN1C(=O)OC(C)(C)C |
正規SMILES |
CCC1CCCN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Ethoxythieno[2,3-c]pyridine](/img/structure/B8310915.png)
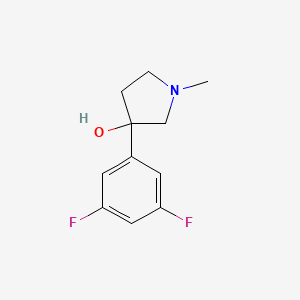
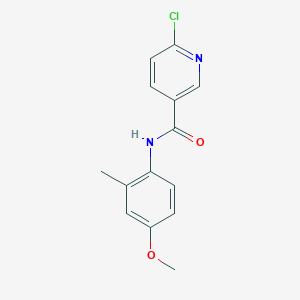
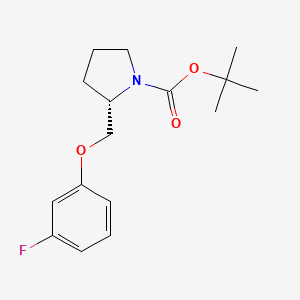
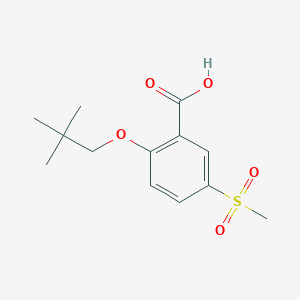
![2-Chloro-4-(2-furyl)thieno[3,2-d]pyrimidine](/img/structure/B8310948.png)
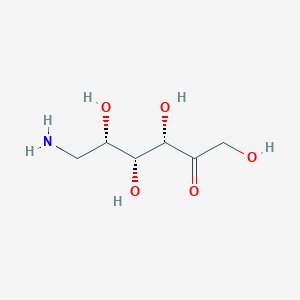

![5-(3-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine](/img/structure/B8310966.png)
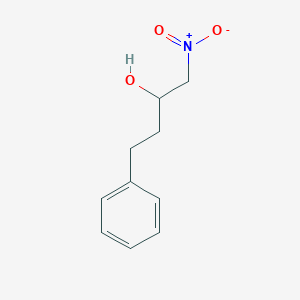
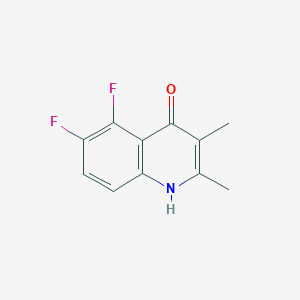
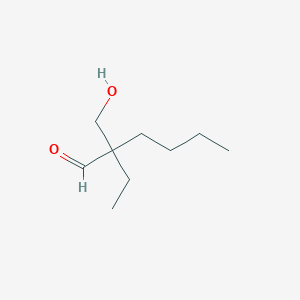
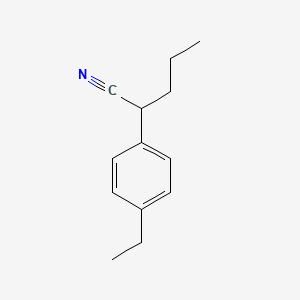
![Tert-butyl (2R)-2-([[tert-butyl(dimethyl)silyl]oxy]methyl)-5-oxo-1-pyrrolidinecarboxylate](/img/structure/B8311020.png)
